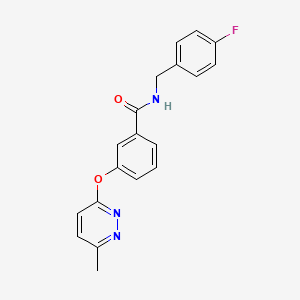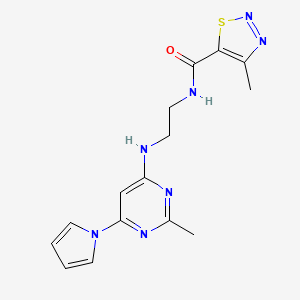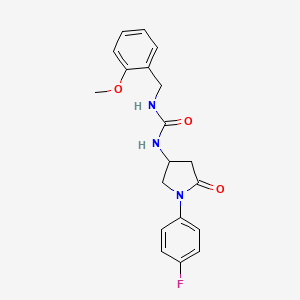
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, also known as FMPOB, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Dopamine D2 Receptor Imaging
One of the primary applications of fluorine-substituted benzamides is in the development of radioligands for positron emission tomography (PET) imaging of dopamine D2 receptors. These receptors are crucial in various neurological and psychiatric disorders. Compounds with the fluorobenzyl group have shown promise in in vitro and in vivo studies for selectively targeting D2 receptors, providing valuable tools for diagnosing and studying diseases such as Parkinson's disease and schizophrenia. For instance, fluorine-18 labeled benzamides demonstrated suitability for PET imaging studies due to their selectivity and brain uptake characteristics (Mach et al., 1993).
Antiviral Research
Fluorine-containing benzamides have also been explored for their antiviral properties, particularly against HIV. Notably, certain N-benzyl-dihydroxypyrimidine-carboxamides showed potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating potential for development as antiviral agents. These compounds have undergone structural modifications to enhance their inhibitory potency and pharmacokinetic profiles, showing favorable results in preclinical studies (Pace et al., 2007).
Antimicrobial Applications
Further research into fluorobenzamides has revealed their potential as antimicrobial agents. Synthesis and screening of fluorobenzamides containing thiazole and thiazolidine moieties have identified compounds with significant activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these compounds appears to enhance their antimicrobial efficacy, making them promising candidates for the development of new antimicrobial drugs (Desai et al., 2013).
Tumor Imaging
Another significant application of fluorine-substituted benzamides is in the imaging of solid tumors. Compounds designed for targeting sigma2 receptors in solid tumors have been developed and radiolabeled with fluorine-18 for use in PET imaging. These studies have demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios, highlighting the potential of these compounds in cancer diagnosis and the monitoring of tumor response to therapy (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-5-10-18(23-22-13)25-17-4-2-3-15(11-17)19(24)21-12-14-6-8-16(20)9-7-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNEBKQNRFSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)
![1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine](/img/structure/B2443529.png)

![ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2443534.png)
![4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B2443535.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)




![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)